Cas no 2941-48-2 (2,5-Dichlorobenzothiazole)
2,5-Dichlorobenzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2,5-Dichlorobenzothiazole
- Benzothiazole, 2,5-dichloro- (7CI,8CI,9CI)
- 2,5-Dichlor-benzothiazol
- 2,5-dichloro-1,3-benzothiazole
- Benzothiazole, 2,5-dichloro-
- 2,5-Dichloro-benzenethiazole
- 2,5-dichloro-benzothiazole
- 2,5-dichloro-benzthiazole
- BENZOTHIAZOLE,2,5-DICHLORO
- 2,5-DICHLOROBENZO[D]THIAZOLE
- PubChem21854
- KSC497K3B
- EBD9893
- LHUHAARPMJISMM-UHFFFAOYSA-N
- AB01965
- VT10013
- FCH1329482
- 2,5-bis(chloranyl)-1,3-benzothiazole
- SY030929
- ST2409148
- AB0
- 2941-48-2
- EN300-179625
- DTXSID50536506
- SCHEMBL780242
- AS-18268
- A819892
- 2341-48-2
- J-507316
- FT-0647620
- Benzothiazole,2,5-dichloro-(7ci,8ci,9ci)
- AKOS015919843
- CS-W019279
- MFCD00044024
- DB-355273
- DB-010725
-
- MDL: MFCD00044024
- Inchi: 1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H
- InChI Key: LHUHAARPMJISMM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)N=C(S2)Cl
Computed Properties
- Exact Mass: 202.93600
- Monoisotopic Mass: 202.9363257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 41.1
Experimental Properties
- Density: 1.567
- Melting Point: 64-66 ºC
- Boiling Point: 286.7°C at 760 mmHg
- Flash Point: 127 ºC
- Refractive Index: 1.701
- PSA: 41.13000
- LogP: 3.60310
2,5-Dichlorobenzothiazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Sealed in dry,2-8°C
2,5-Dichlorobenzothiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Dichlorobenzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077251-250mg |
2,5-Dichlorobenzothiazole |
2941-48-2 | 95% | 250mg |
£23.00 | 2022-03-01 | |
| Fluorochem | 077251-10g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 95% | 10g |
£203.00 | 2022-03-01 | |
| Alichem | A059004347-5g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 5g |
$245.16 | 2023-09-02 | |
| Alichem | A059004347-10g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 10g |
$377.40 | 2023-09-02 | |
| Alichem | A059004347-25g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 25g |
$686.80 | 2023-09-02 | |
| Chemenu | CM162055-5g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 5g |
$199 | 2021-06-17 | |
| Chemenu | CM162055-10g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 10g |
$351 | 2021-06-17 | |
| Chemenu | CM162055-25g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 97% | 25g |
$748 | 2021-06-17 | |
| Fluorochem | 077251-1g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 95% | 1g |
£52.00 | 2022-03-01 | |
| Fluorochem | 077251-5g |
2,5-Dichlorobenzothiazole |
2941-48-2 | 95% | 5g |
£123.00 | 2022-03-01 |
2,5-Dichlorobenzothiazole Suppliers
2,5-Dichlorobenzothiazole Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2,5-Dichlorobenzothiazole
Introduction to 2,5-Dichlorobenzothiazole (CAS No. 2941-48-2)
2,5-Dichlorobenzothiazole, with the chemical formula C₆H₃Cl₂NOS, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. Its unique structural framework, featuring a benzothiazole core substituted with two chlorine atoms at the 2- and 5-positions, makes it a versatile intermediate in the synthesis of various bioactive molecules. This compound has been extensively studied for its potential applications in drug development, particularly in the design of novel therapeutic agents targeting a range of diseases.
The CAS No. 2941-48-2 identifier is a critical reference for researchers and manufacturers alike, ensuring precise identification and handling of this chemical substance. The benzothiazole moiety is a well-known pharmacophore, contributing to the biological activity of numerous drugs. The presence of chlorine atoms at the 2- and 5-positions enhances the electrophilicity of the molecule, making it a valuable precursor in further functionalization reactions. This property has been exploited in the synthesis of heterocyclic derivatives with enhanced binding affinity to biological targets.
In recent years, 2,5-Dichlorobenzothiazole has been explored as a key intermediate in the development of small-molecule inhibitors for various therapeutic applications. One notable area of research involves its use in creating compounds that modulate enzyme activity. For instance, studies have demonstrated its potential in synthesizing inhibitors targeting enzymes involved in inflammatory pathways. These inhibitors have shown promise in preclinical models for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Another significant application of 2,5-Dichlorobenzothiazole lies in its role as a building block for antifungal and antibacterial agents. The benzothiazole scaffold is known to exhibit broad-spectrum antimicrobial activity, and the introduction of chlorine substituents further enhances this property. Researchers have reported the synthesis of novel derivatives that exhibit potent activity against drug-resistant strains of bacteria and fungi. This has opened up new avenues for the development of next-generation antimicrobial drugs.
The agrochemical industry has also recognized the potential of 2,5-Dichlorobenzothiazole as a precursor for crop protection agents. Derivatives of this compound have been investigated for their herbicidal and pesticidal properties. By modifying the structure further, scientists have developed compounds that effectively control unwanted vegetation while minimizing harm to beneficial crops. These advancements contribute to sustainable agricultural practices by providing environmentally friendly alternatives to traditional pesticides.
Recent advancements in computational chemistry have further accelerated the exploration of 2,5-Dichlorobenzothiazole derivatives. Molecular modeling techniques allow researchers to predict the biological activity of new compounds before they are synthesized, significantly reducing the time and cost associated with drug discovery. This approach has been particularly useful in identifying lead compounds for further optimization.
The synthesis of 2,5-Dichlorobenzothiazole itself involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include chlorination reactions on pre-formed benzothiazole derivatives or cyclization reactions involving chlorinated precursors. Advances in catalytic methods have improved the efficiency of these processes, making them more scalable for industrial production.
In conclusion, 2,5-Dichlorobenzothiazole (CAS No. 2941-48-2) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new uses for this compound, it is likely to remain a cornerstone in the development of innovative chemical solutions.
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